molecular formula C11H13NO2 B1605364 (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol CAS No. 53732-41-5

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

Cat. No.: B1605364
CAS No.: 53732-41-5
M. Wt: 191.23 g/mol
InChI Key: NTCJMVHDZUBYNA-UHFFFAOYSA-N
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Description

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral compound that belongs to the class of oxazoline derivatives. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and applications. It is often used in asymmetric synthesis and as a chiral building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of (S)-phenylglycinol with methyl chloroformate, followed by cyclization to form the oxazoline ring. The reaction conditions often require a base such as triethylamine and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The oxazoline ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Tosyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of tosylate derivatives.

Scientific Research Applications

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol has several applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis and as a building block in the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol involves its interaction with molecular targets through its chiral centers. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. The oxazoline ring can also participate in coordination with metal ions, making it useful in catalytic processes.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5R)-(+)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
  • (4S,5S)-2-Methyl-5-(4-methylphenyl)-2-oxazoline-4-methanol
  • (4S,5S)-2-Methyl-5-phenyl-2-thiazoline-4-methanol

Uniqueness

(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its versatility in various synthetic applications make it a valuable compound in both academic and industrial research.

Properties

IUPAC Name

(2-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8-12-10(7-13)11(14-8)9-5-3-2-4-6-9/h2-6,10-11,13H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCJMVHDZUBYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(C(O1)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50968500
Record name (2-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53732-41-5
Record name (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053732415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-Methyl-5-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
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(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
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(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
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(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
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(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
Reactant of Route 6
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol

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